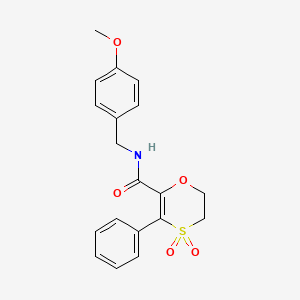
N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound that belongs to the family of 1,4-oxathiin derivatives.
Méthodes De Préparation
The synthesis of N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves the reaction of 4-methoxybenzyl 2-phenylethynyl sulfone with benzaldehyde under basic conditions using n-butyllithium (nBuLi) as a base . The reaction proceeds through a cyclization step, leading to the formation of the desired product. The yield of this reaction is around 44%, and the product is obtained as a white solid with a melting point of 163.2–164.2 °C .
Analyse Des Réactions Chimiques
N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of other heterocyclic compounds. In biology, it has shown promise as a potential fungicide due to its structural similarity to known fungicides like carboxin and oxycarboxin . In medicine, it is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease processes .
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and disrupting key biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cellular signaling and metabolism .
Comparaison Avec Des Composés Similaires
N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other 1,4-oxathiin derivatives like carboxin and oxycarboxin, which are known for their fungicidal properties . this compound has distinct chemical and biological properties that make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C19H19NO5S |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C19H19NO5S/c1-24-16-9-7-14(8-10-16)13-20-19(21)17-18(15-5-3-2-4-6-15)26(22,23)12-11-25-17/h2-10H,11-13H2,1H3,(H,20,21) |
Clé InChI |
WDTXPCGZPDOPOR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















